Ammonium bicarbonate

Description

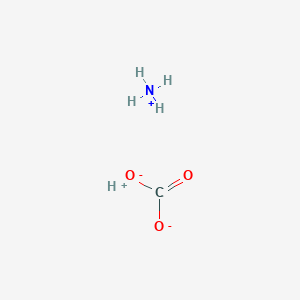

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Ammonium bicarbonate inhibits fungi because the bicarbonate anion supplies the alkalinity necessary to establish an antifungal concentration of free ammonia. |

|---|---|

CAS No. |

1066-33-7 |

Molecular Formula |

CH5NO3 |

Molecular Weight |

79.056 g/mol |

IUPAC Name |

azane;carbonic acid |

InChI |

InChI=1S/CH2O3.H3N/c2-1(3)4;/h(H2,2,3,4);1H3 |

InChI Key |

ATRRKUHOCOJYRX-UHFFFAOYSA-N |

impurities |

Ammonium carbonate |

SMILES |

C(=O)(O)[O-].[NH4+] |

Isomeric SMILES |

C(=O)(O)[O-].[NH4+] |

Canonical SMILES |

C(=O)(O)O.N |

Color/Form |

Colorless or white crystals Shiny, hard, colorless or white prisms or crystalline mass |

density |

1.57 at 68 °F (USCG, 1999) - Denser than water; will sink 1.586 g/cu cm 1.58 g/cm³ |

melting_point |

95 °F (USCG, 1999) 107 °C (decomposes) Decomposes below its melting point, dissociating into ammonia, carbon dioxide and water. |

Other CAS No. |

10361-29-2 |

physical_description |

Ammonium bicarbonate appears as a white crystalline solid having the odor of ammonia. Soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make other ammonium compounds, in food processing, and for other uses. Pellets or Large Crystals; NKRA; Other Solid; Liquid; Dry Powder White crystals or crystalline powder Colorless or white solid with a faint odor of ammonia; [Merck Index] White crystalline solid; [MSDSonline] COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. |

Pictograms |

Irritant |

Related CAS |

10361-29-2 |

shelf_life |

Comparatively stable at room temp; ... the white fumes given off consist of ammonium 21.5%, carbon dioxide 55.7%, water vapor 22.8%; rate of decomposition increases as temperature rises. |

solubility |

Freely soluble in water. Insoluble in ethanol Insoluble in alcohol, acetone ... One gram dissolves in 10 mL glycerol (pharmaceutical grade) Insoluble in ethanol, benzene 24.8 g/100 g water at 25 °C In water: 14% at 10 °C; 17.4% at 20 °C; 21.3% at 30 °C. Decomposed by hot water. Solubility in water, g/100ml at 20 °C: 17.4 (good) |

Synonyms |

ammonium bicarbonate |

vapor_pressure |

58.9 [mmHg] 7.85 kPa (58.9 mm Hg) at 25.4 °C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ammonium Bicarbonate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of ammonium bicarbonate and its applications in various research and drug development contexts. Particular attention is given to its role as a volatile buffer in sensitive analytical techniques and its utility in proteomic and pharmaceutical workflows.

Core Chemical and Physical Properties

This compound ((NH₄)HCO₃) is an inorganic salt that serves as a versatile reagent in the laboratory. Its key advantage in many research applications is its volatility; it decomposes into ammonia (NH₃), carbon dioxide (CO₂), and water (H₂O) upon gentle heating, leaving no residue.[1][2] This property is particularly valuable in applications where the removal of buffer salts is crucial for downstream analysis, such as mass spectrometry.[1]

A solution of this compound in water is slightly alkaline, typically with a pH around 7.8 to 8.[3][4] It is highly soluble in water but insoluble in most organic solvents, including alcohols and acetone.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | NH₄HCO₃ | [1] |

| Molar Mass | 79.056 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Density | 1.586 g/cm³ | [1] |

| Melting Point | Decomposes at 41.9 °C (107.4 °F; 315.0 K) | [1] |

| pH of 5% solution | ~8.0 | [3] |

Table 2: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) | References |

| 0 | 11.9 | [1] |

| 20 | 21.6 | [1] |

| 25 | 24.8 | [1] |

| 40 | 36.6 | [1] |

Chemical Reactions and Stability

This compound is thermally unstable and begins to decompose at temperatures above 36 °C.[1][5] The decomposition is an endothermic process, meaning it absorbs heat from its surroundings.[1][2]

Thermal Decomposition: NH₄HCO₃(s) → NH₃(g) + CO₂(g) + H₂O(l)[1][2]

It reacts with acids to form an ammonium salt, carbon dioxide, and water.[1] Reaction with Acid (e.g., HCl): NH₄HCO₃ + HCl → NH₄Cl + CO₂ + H₂O[1]

With bases, it releases ammonia gas.[1][5]

Figure 1: Key chemical reactions of this compound.

Experimental Protocols

This compound is a critical component in numerous experimental protocols, particularly in proteomics and pharmaceutical sciences.

In-Gel Protein Digestion for Mass Spectrometry

This compound is the buffer of choice for in-gel digestion of proteins prior to mass spectrometry analysis. It maintains the optimal pH for enzymatic activity (e.g., trypsin) and is easily removed by lyophilization or vacuum centrifugation, preventing interference with the analysis.

Methodology:

-

Excise and Destain: Excise the protein band of interest from the SDS-PAGE gel. Cut the band into small pieces (approximately 1x1 mm). Destain the gel pieces with a solution of 50% acetonitrile in 50 mM this compound until the Coomassie or silver stain is removed.

-

Reduction and Alkylation:

-

Digestion:

-

Wash the gel pieces with 100 mM this compound and then dehydrate with acetonitrile.

-

Rehydrate the gel pieces in a solution of sequencing-grade trypsin (e.g., 10-20 ng/µL) in 50 mM this compound on ice.

-

Add enough 50 mM this compound to cover the gel pieces and incubate overnight at 37°C.[6]

-

-

Peptide Extraction:

-

Extract the peptides from the gel pieces using a series of incubations with solutions of increasing acetonitrile concentration, often containing a small amount of formic acid or trifluoroacetic acid (TFA).[6]

-

Pool the extracts and dry them down in a vacuum centrifuge.

-

-

Sample Preparation for Mass Spectrometry: Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid) for analysis.[1]

Figure 2: Workflow for in-gel protein digestion using this compound.

Cell Lysis for Proteomic Analysis

This compound-based buffers can be used for cell lysis, particularly when downstream analysis by mass spectrometry is intended. The volatility of the buffer simplifies sample cleanup.

Methodology:

-

Cell Pellet Preparation: Harvest cells and wash the cell pellet multiple times with a wash buffer, such as 50 mM this compound, to remove culture media components.[7]

-

Lysis Buffer Preparation: Prepare a lysis buffer containing this compound (e.g., 50 mM) and a suitable detergent (e.g., 0.1-0.25% w/v RapiGest SF).[7] For enhanced lysis of membrane proteins, other surfactants can be used.

-

Cell Lysis: Resuspend the cell pellet in the lysis buffer. Perform lysis using a suitable method, such as probe sonication (e.g., 3 cycles of 15 seconds on, 5 seconds off at 20% power on ice).[7]

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the proteins and determine the protein concentration using a compatible assay (e.g., BCA assay).

-

Downstream Processing: The protein extract is now ready for downstream applications such as protein digestion.

Figure 3: Workflow for cell lysis using an this compound-based buffer.

Lyophilization (Freeze-Drying)

This compound is an ideal volatile salt for lyophilization, a process used to dry heat-sensitive materials such as proteins and pharmaceuticals.[8] During lyophilization, frozen water is removed by sublimation under vacuum. This compound also sublimes, resulting in a dry, salt-free product.[8]

Methodology:

-

Sample Preparation: Dissolve the substance to be lyophilized in a solution of this compound. The concentration of this compound will depend on the specific application.

-

Freezing: Freeze the sample solution. The cooling rate can influence the crystal structure of the ice and the final product characteristics.

-

Primary Drying (Sublimation): Place the frozen sample in a lyophilizer. Reduce the pressure and gently heat the shelves to provide the energy for the sublimation of both water ice and this compound. The sublimation of this compound occurs after the ice has sublimed.[8]

-

Secondary Drying (Desorption): After all the ice has sublimed, increase the temperature to remove any residual unfrozen water.

-

Completion: Once the product is dry, bring the chamber back to atmospheric pressure with an inert gas and seal the vials.

Applications in Advanced Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

This compound is a valuable buffer for HPLC and LC-MS, especially for the analysis of basic compounds at high pH.[9][10] Its volatility is a major advantage in LC-MS, as it is removed in the gas phase before the analyte enters the mass spectrometer, preventing ion suppression and contamination of the instrument.[1] It provides good buffering capacity in the pH range of approximately 6.6 to 8.6.[11]

However, it is important to note that the use of bicarbonate-based mobile phases in native protein LC-MS can sometimes lead to protein denaturation and the formation of CO₂ adducts, which can complicate data interpretation.[5][6]

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

In MALDI-MS, this compound can be used as a component of the matrix solution or as a wash solution for tissue sections prior to analysis.[12] Its ability to act as a buffer and its volatility contribute to improved signal intensity and data quality.

Safety and Handling

This compound is considered harmful if swallowed.[13][14] It is important to handle it in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and safety glasses.[13] Avoid creating dust when handling the solid material. Store in a cool, dry place away from heat and acids.[14]

References

- 1. nccs.res.in [nccs.res.in]

- 2. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. Bacterial strain proteome sample preparation | The Pan Lab [thepanlab.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Virtual Labs [pe-iitb.vlabs.ac.in]

- 7. Mass Spectrometry Appropriate Protocol for Cell Lysis using Probe Sonication | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]

- 8. Preparation of excipient-free recombinant human tissue-type plasminogen activator by lyophilization from this compound solution: an investigation of the two-stage sublimation phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ammonium hydrogencarbonate, an excellent buffer for the analysis of basic drugs by liquid chromatography-mass spectrometry at high pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hplc.eu [hplc.eu]

- 12. Enhanced Sensitivity for High Spatial Resolution Lipid Analysis by Negative Ion Mode MALDI Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 14. Useful Protocols [research.childrenshospital.org]

Unraveling the Thermal Degradation of Ammonium Bicarbonate: A Kinetic and Mechanistic Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ammonium bicarbonate (NH₄HCO₃) is a crucial compound in various industrial applications, including pharmaceuticals, food production, and agriculture. Its utility often hinges on its thermal decomposition characteristics, which allow for the release of gaseous products—ammonia (NH₃), carbon dioxide (CO₂), and water (H₂O)—without leaving a solid residue.[1][2][3] A thorough understanding of its decomposition kinetics under controlled atmospheres, such as nitrogen, is paramount for process optimization, safety, and the development of stable formulations. This technical guide provides a comprehensive analysis of the thermal decomposition kinetics of this compound under a nitrogen atmosphere, detailing experimental methodologies and presenting key quantitative data.

Core Decomposition Reaction

The thermal decomposition of this compound is an endothermic process that commences at approximately 36°C, though kinetic studies often observe the onset at higher temperatures depending on the experimental conditions.[4] The overall reaction is as follows:

NH₄HCO₃(s) → NH₃(g) + CO₂(g) + H₂O(g)[1][4]

This single-step decomposition makes it an attractive blowing agent and a component in formulations where complete degradation is desired.[1][2][3]

Quantitative Kinetic Analysis

The kinetics of this compound's thermal decomposition have been elucidated primarily through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques allow for the determination of key kinetic parameters, such as activation energy (Ea) and the pre-exponential factor (A), which are essential for predicting reaction rates and understanding the reaction mechanism.

A comprehensive study utilizing nonisothermal DSC under a nitrogen flow has provided robust kinetic data.[1][2][5] The findings from this and other key studies are summarized in the table below for ease of comparison.

| Parameter | Value | Analytical Method | Source |

| Apparent Activation Energy (Ea) | 101 kJ/mol | Nonisothermal DSC | [1][2][5] |

| Apparent Activation Energy (Ea) at 7.5% conversion | 93.6 kJ/mol | TGA | [6][7][8] |

| Pre-exponential Factor (ln(A/s⁻¹)) | 28.1 | Nonisothermal DSC | [1][2][5] |

| Kinetic Model | Truncated Šesták–Berggren: (1 – α)⁰.⁵⁴α⁰.¹⁷ | Nonisothermal DSC | [1][5] |

| Decomposition Onset Temperature | ~75 °C | Nonisothermal DSC | [1][2][5] |

The truncated Šesták–Berggren kinetic model suggests that the decomposition mechanism is dominated by nucleation and growth, where the reaction initiates at specific points within the crystal lattice and then propagates outwards.[1][5]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of kinetic studies. The following protocols are based on established research in the field.

Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)

This method is central to studying the thermal decomposition of solids.

Objective: To determine the kinetic parameters (activation energy, pre-exponential factor) and the decomposition profile of this compound under a nitrogen atmosphere.

Apparatus: A thermogravimetric analyzer (TGA) or a differential scanning calorimeter (DSC) equipped with a high-precision balance and a furnace capable of controlled heating rates.

Procedure:

-

Sample Preparation: A sieved fraction of this compound particles (e.g., between 180 and 355 μm) is used to ensure sample uniformity and minimize mass and heat transfer effects.[1]

-

Sample Loading: A small amount of the sample (e.g., ~5 mg) is placed in an open aluminum pan.[1]

-

Atmosphere Control: The furnace is purged with high-purity nitrogen gas at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.[1]

-

Heating Program: The sample is subjected to a controlled heating program. For nonisothermal analysis, multiple linear heating rates (β) are employed (e.g., 0.5, 1, 2, and 5 °C/min) over a defined temperature range (e.g., 25 to 200 °C).[1]

-

Data Acquisition: The instrument records the sample's mass loss (TGA) or heat flow (DSC) as a function of temperature and time.

-

Data Analysis:

-

The conversion (α) is calculated from the heat flow signal, where α = ΔHt/ΔH (ΔHt is the integral heat flow up to time t, and ΔH is the total integral area of the DSC curve).[1]

-

The decomposition rate (dα/dt) is determined by numerical differentiation of the conversion curves.[1]

-

Isoconversional methods, such as the Friedman method, and combined kinetic analysis are applied to the data from multiple heating rates to determine the activation energy and pre-exponential factor.[1][2][5]

-

Visualizing the Process and Logic

To better illustrate the experimental workflow and the underlying kinetic relationships, the following diagrams are provided.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Item - Thermal Decomposition of this compound - American Chemical Society - Figshare [acs.figshare.com]

- 3. Thermal Decomposition of this compound [ri.conicet.gov.ar]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. "Development of an Analytical Method for Distinguishing Ammonium Bicarb" by Lingyu Meng [digitalcommons.wku.edu]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. digitalcommons.wku.edu [digitalcommons.wku.edu]

Solubility of Ammonium Bicarbonate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ammonium bicarbonate in various organic solvents. Understanding the solubility characteristics of this versatile reagent is crucial for its effective application in pharmaceutical manufacturing, chemical synthesis, and various laboratory procedures. This document compiles available quantitative and qualitative data, details experimental protocols for solubility determination, and presents logical workflows through diagrams to aid researchers in their work.

Quantitative Solubility Data

The solubility of this compound in organic solvents is generally low, a characteristic attributed to its ionic nature and the typically lower polarity of organic solvents compared to water. The available quantitative data, both experimental and predicted, is summarized in the table below. It is important to note that predicted values are estimations and should be confirmed experimentally for critical applications.

| Organic Solvent | Temperature (°C) | Solubility | Data Type |

| Glycerol | Ambient | 10 g / 100 mL[1][2][3] | Experimental |

| Methanol | 25 | 179.3 g/L | Predicted[2] |

| Ethanol | 25 | 94.16 g/L | Predicted[2] |

| Isopropanol | 25 | 56.74 g/L | Predicted[2] |

| n-Propanol | 25 | 53.13 g/L | Predicted[2] |

| n-Butanol | 25 | 34.71 g/L | Predicted[2] |

| Acetone | 25 | 45.08 g/L | Predicted[2] |

| Ethyl Acetate | 25 | 9.79 g/L | Predicted[2] |

| Acetonitrile | 25 | 14.01 g/L | Predicted[2] |

Multiple sources also qualitatively state that this compound is insoluble or practically insoluble in ethanol, methanol, and acetone.[1][3][4][5] This general insolubility should be considered a starting point, with the understanding that for specific applications, even minor solubility may be significant.

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility requires robust experimental design, particularly given its thermal instability and tendency to decompose. The following are detailed methodologies that can be adapted for this purpose.

General Gravimetric Method for Solubility Determination

This method is a fundamental technique for determining the solubility of a salt in a solvent.

Materials:

-

This compound (analytical grade)

-

Organic solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Drying oven (ensure temperature is below the decomposition temperature of this compound, <36 °C)

-

Glassware: Erlenmeyer flasks, beakers, volumetric flasks

Procedure:

-

Saturation: Add an excess amount of this compound to a known volume of the organic solvent in an Erlenmeyer flask.

-

Equilibration: Seal the flask to prevent solvent evaporation and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, temperature-equilibrated syringe fitted with a filter to prevent transfer of any solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish.

-

Drying and Weighing: Carefully evaporate the solvent at a low temperature (below 36 °C) to avoid decomposition of the this compound. A vacuum oven is recommended to facilitate evaporation at a lower temperature. Once the solvent is fully evaporated, weigh the evaporating dish containing the dried this compound residue.

-

Calculation: The solubility can be calculated as follows: Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of supernatant collected in mL) * 100

Back-Titration Method for this compound Quantification

Due to the volatile nature of ammonia and carbon dioxide produced upon heating, a back-titration method is a reliable way to determine the concentration of a saturated this compound solution.

Materials:

-

Saturated solution of this compound in the organic solvent

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Methyl orange indicator

-

Glassware: Burettes, pipettes, Erlenmeyer flasks

Procedure:

-

Sample Preparation: Accurately pipette a known volume of the clear, saturated this compound solution (obtained after equilibration and filtration as described in section 2.1) into an Erlenmeyer flask.

-

Acidification: Add a known excess amount of standardized HCl solution to the flask. This will react with the this compound. NH₄HCO₃ + 2HCl → NH₄Cl + H₂CO₃ + HCl (excess)

-

Titration: Add a few drops of methyl orange indicator to the solution. Titrate the excess HCl with the standardized NaOH solution until the endpoint is reached (color change from red to yellow).

-

Calculation:

-

Moles of HCl initially added = Molarity of HCl × Volume of HCl added

-

Moles of NaOH used in titration = Molarity of NaOH × Volume of NaOH used

-

Moles of HCl that reacted with this compound = Moles of HCl initially added - Moles of NaOH used

-

Moles of this compound in the sample = Moles of HCl that reacted / 2

-

Concentration of this compound (mol/L) = Moles of this compound / Volume of the sample

-

Solubility (g/L) = Concentration (mol/L) × Molar mass of this compound (79.056 g/mol )

-

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

References

Unveiling the Crystalline Landscape of Ammonium Bicarbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium bicarbonate (NH₄HCO₃) is a widely utilized compound in various industries, including pharmaceuticals, food production, and materials science. Its utility often hinges on its solid-state properties, which are dictated by its crystal structure. A thorough understanding of the crystallographic characteristics and potential polymorphic forms of this compound is therefore crucial for controlling its stability, dissolution behavior, and overall performance in diverse applications. This technical guide provides an in-depth overview of the crystal structure of this compound, explores the current knowledge on its polymorphism, and details the experimental protocols for its characterization.

Crystal Structure of this compound

This compound is known to crystallize in the orthorhombic system. The primary crystal form has been well-characterized, providing a foundational understanding of its solid-state arrangement.

Orthorhombic Form

The established crystal structure of this compound is orthorhombic.[1] This crystalline form is characterized by three unequal crystallographic axes at right angles to each other.

Table 1: Crystallographic Data for Orthorhombic this compound [1]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| Unit Cell Dimensions | a = 7.220(1) Å |

| b = 10.672(1) Å | |

| c = 8.719(2) Å | |

| Unit Cell Volume (V) | 671.927(3) ų |

| Molecules per Unit Cell (Z) | 8 |

| Calculated Density (Dx) | 1.5215 g/cm³ |

In this structure, the bicarbonate anions (HCO₃⁻) are linked by hydrogen bonds to form chains parallel to the c-axis.[1] The ammonium cations (NH₄⁺) form tetrahedra that are connected by four of these bicarbonate chains.[1] The entire crystal lattice is a complex network of O-H···O and N-H···O hydrogen bonds, which significantly influence the physical and chemical properties of the crystal.[1]

Polymorphism of this compound

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in drug development and materials science. While the orthorhombic form of this compound is well-documented, the existence of other polymorphs, such as a monoclinic form, has been suggested in the literature but remains less characterized.[2][3]

Currently, there is a notable lack of comprehensive studies dedicated to the systematic investigation of this compound polymorphism. The conditions for the selective crystallization of different polymorphs, their relative thermodynamic stabilities, and the potential for interconversion between forms are areas that warrant further research. The absence of detailed crystallographic data for a potential monoclinic form hinders a complete understanding of the polymorphic landscape of this compound.

Experimental Characterization

A multi-technique approach is essential for the thorough characterization of the crystal structure and thermal behavior of this compound. The following sections detail the key experimental protocols.

X-Ray Diffraction (XRD)

X-ray diffraction is the primary technique for determining the crystal structure of a material.

Experimental Protocol: Powder X-Ray Diffraction (PXRD)

-

Sample Preparation: Gently grind the this compound sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

-

Sample Mounting: Mount the powdered sample onto a flat sample holder. Ensure a smooth, level surface to minimize preferred orientation effects.

-

Instrument Setup:

-

X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

-

Scan Type: Continuous scan.

-

Scan Range (2θ): A typical range is 5° to 70°.

-

Step Size: 0.02°.

-

Scan Speed/Time per Step: A dwell time of 1-2 seconds per step is common.

-

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the peak positions and intensities. These are then compared with reference patterns from crystallographic databases to confirm the crystalline phase. The unit cell parameters can be refined from the indexed diffraction peaks.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for investigating the thermal properties of this compound, including its decomposition.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan. Non-hermetically sealed pans are typically used to allow for the escape of decomposition gases.

-

Instrument Setup:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature above its decomposition point (e.g., 200 °C).

-

Heating Rate: A linear heating rate of 10 °C/min is standard. Varying the heating rate can provide insights into the kinetics of decomposition.

-

Atmosphere: A purge of inert gas, such as nitrogen, at a flow rate of 20-50 mL/min is used to maintain a consistent atmosphere and remove decomposition products.

-

-

Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the decomposition of this compound into ammonia, carbon dioxide, and water.[1] The onset temperature and the peak maximum provide information about the decomposition process.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Weigh approximately 5-10 mg of the this compound sample into a TGA crucible.

-

Instrument Setup:

-

Temperature Program: Heat the sample from ambient temperature to a temperature where decomposition is complete (e.g., 200 °C).

-

Heating Rate: A heating rate of 10 °C/min is commonly used.

-

Atmosphere: A controlled atmosphere, typically nitrogen, is applied at a constant flow rate.

-

-

Data Analysis: The TGA curve plots the mass of the sample as a function of temperature. A significant weight loss will be observed, corresponding to the decomposition of this compound. The onset temperature of weight loss and the total percentage of weight loss can be determined.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) and Raman spectroscopy are used to probe the vibrational modes of the molecules within the crystal lattice, providing information about the functional groups and intermolecular interactions.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the powdered this compound sample directly onto the ATR crystal (e.g., diamond). Apply pressure to ensure good contact between the sample and the crystal. This is a common and convenient method for solid samples.

-

Instrument Setup:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.

-

-

Data Collection: Collect a background spectrum of the empty ATR crystal before measuring the sample spectrum.

-

Data Analysis: The resulting FTIR spectrum will show characteristic absorption bands. For this compound, strong peaks corresponding to the stretching and bending of the NH₄⁺ ions are observed around 3330-3030 cm⁻¹ and 1430-1380 cm⁻¹, respectively. Less strong peaks for the HCO₃⁻ anions are found around 2850 cm⁻¹ and 2550 cm⁻¹.[1]

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: Place a small amount of the this compound sample on a microscope slide or in a sample holder.

-

Instrument Setup:

-

Excitation Source: A common laser wavelength is 532 nm or 785 nm.

-

Laser Power: Use a low laser power to avoid thermal decomposition of the sample.

-

Objective: A 10x or 20x objective can be used to focus the laser onto the sample.

-

Acquisition Time and Accumulations: These will depend on the sample's Raman scattering efficiency, but typical values might be 10-30 seconds per accumulation for 2-4 accumulations.

-

-

Data Analysis: The Raman spectrum provides complementary information to the FTIR spectrum. It is particularly useful for studying the vibrational modes of the carbonate and bicarbonate ions.

Experimental and Logical Workflows

To effectively study the crystal structure and potential polymorphism of this compound, a logical workflow integrating synthesis and characterization is necessary.

Workflow for Polymorph Screening

Caption: A workflow for systematic polymorph screening of this compound.

This workflow begins with controlled crystallization experiments under various conditions to encourage the formation of different crystalline forms. The resulting solids are then analyzed by PXRD to identify any new diffraction patterns. If a potential new form is found, further characterization by thermal and spectroscopic methods is performed to understand its properties and its thermodynamic relationship to the known orthorhombic form.

Conclusion

The orthorhombic crystal structure of this compound is well-established, providing a solid foundation for understanding its physicochemical properties. However, the potential for polymorphism, particularly the existence of a monoclinic form, remains an area that requires further investigation. A systematic approach to polymorph screening, coupled with detailed characterization using the experimental protocols outlined in this guide, will be instrumental in fully elucidating the crystalline landscape of this compound. Such knowledge is paramount for the rational design and development of products where the solid-state properties of this versatile compound are of critical importance.

References

The Pivotal Role of Ammonium Bicarbonate in Early-Stage Protein Interaction Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium bicarbonate (NH₄HCO₃) is a volatile salt that plays a crucial, multifaceted role in the early stages of protein interaction studies. Its unique chemical properties make it an invaluable tool, particularly in mass spectrometry-based proteomics, where its volatility is a key advantage. This technical guide provides an in-depth exploration of the applications, protocols, and critical considerations associated with the use of this compound in protein interaction research.

Core Applications in Protein Interaction Studies

This compound is a reagent of choice in a variety of proteomics workflows due to its buffering capacity and compatibility with mass spectrometry.

1. In-Solution and In-Gel Protein Digestion: One of the most common applications of this compound is in the enzymatic digestion of proteins into smaller peptides for mass spectrometry analysis.[1] It provides a stable pH environment around 8.0, which is optimal for the activity of trypsin, the most commonly used protease in proteomics.[1][2] Its volatility is a significant advantage as it can be easily removed by lyophilization or vacuum centrifugation, preventing interference with downstream analysis.[1][3]

2. Mass Spectrometry (MS): As a volatile buffer, this compound is compatible with electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[1] Volatile salts are essential for MS analysis as they do not form non-volatile salt crystals that can suppress the analyte signal and contaminate the instrument.[1] However, its use in native MS, where the goal is to study intact protein complexes, is cautioned against due to its potential to cause protein denaturation and the formation of CO₂ adducts.[4][5][6][7]

3. Affinity Chromatography and Immunoprecipitation: this compound can be used as a component of binding and elution buffers in affinity-based purification techniques. Its buffering capacity helps maintain the necessary pH for specific protein-ligand interactions. In some applications, its mild elution properties can be advantageous for preserving the integrity of protein complexes.

4. Chemical Cross-Linking Mass Spectrometry (XL-MS): In XL-MS workflows, which aim to identify proximal amino acids in a protein or protein complex, this compound is often used to quench the cross-linking reaction.[8][9] It is also a key component of the digestion buffer for the subsequent proteolytic cleavage of the cross-linked proteins.[10]

Advantages and Limitations of this compound

The selection of a buffer system is critical in protein interaction studies. Understanding the pros and cons of this compound is essential for experimental design.

| Advantages | Limitations |

| Volatility: Easily removed by lyophilization, preventing interference with mass spectrometry.[1] | Protein Denaturation in Native MS: Can cause protein unfolding and supercharging in native electrospray ionization, compromising the study of non-covalent interactions.[4][5][6][7] |

| Optimal pH for Trypsin: Provides a buffering range around pH 8, ideal for tryptic digestion.[1][2] | Formation of CO₂ Adducts: Can lead to the formation of CO₂ adducts in the mass spectrometer, complicating data analysis.[4] |

| MS Compatibility: As a volatile salt, it is highly compatible with mass spectrometry analysis.[1] | Limited Buffering Capacity at Neutral pH: Less effective at maintaining a stable pH around 7 compared to other buffers like ammonium acetate.[5][6] |

| Cost-Effective: It is an inexpensive and readily available reagent.[1] | Potential for Carbamylation: Although less of an issue than with urea, prolonged incubation at elevated temperatures can lead to carbamylation of primary amines. |

| De-staining Agent: Competes with basic amino acids for Coomassie dye, making it an effective de-staining reagent in in-gel digestion.[1] | Gas Bubble Formation: Can lead to foaming and bubble formation during electrospray, which can contribute to protein denaturation.[5][6] |

Experimental Protocols

Detailed and reproducible protocols are the bedrock of successful protein interaction studies. Below are key experimental methodologies where this compound is a central component.

In-Solution Protein Digestion for Mass Spectrometry

This protocol outlines the steps for digesting a purified protein or a complex protein mixture in solution.

Materials:

-

Protein sample (0.025 – 10 µg)

-

Digestion Buffer: 50 mM this compound, pH ~8.0 (prepare fresh by dissolving 4 mg/mL in water)[11]

-

Reducing Reagent: 100 mM Dithiothreitol (DTT) in Digestion Buffer (prepare fresh)[11]

-

Alkylating Reagent: 100 mM Iodoacetamide (IAA) in Digestion Buffer (prepare fresh and protect from light)[11]

-

Sequencing Grade Modified Trypsin (e.g., Promega V5111)

-

1 M HCl or 50 mM Acetic Acid

-

Acetonitrile (ACN)

-

Formic Acid (FA)

Procedure:

-

Solubilization: Dissolve the protein sample in an appropriate volume of 50 mM this compound.

-

Reduction: Add the DTT solution to a final concentration of 5-10 mM. Incubate at 56-60°C for 30-60 minutes to reduce disulfide bonds.[2][11]

-

Alkylation: Cool the sample to room temperature. Add the IAA solution to a final concentration of 15-20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate the reduced cysteines.[11]

-

Quenching (Optional): Add a small amount of DTT to quench the excess IAA.

-

Digestion: Add activated trypsin to the protein sample at a ratio of 1:20 to 1:100 (w/w, trypsin:protein). Incubate at 37°C for 4 hours to overnight.[11][12]

-

Stopping the Reaction: Acidify the sample by adding formic acid to a final concentration of 0.1-1% to inactivate the trypsin.

-

Desalting: Desalt the peptide mixture using a C18 StageTip or ZipTip before analysis by mass spectrometry.

-

Lyophilization: Lyophilize the sample to remove the this compound and resuspend in a suitable solvent for MS analysis.

In-Gel Protein Digestion

This protocol is used for proteins that have been separated by SDS-PAGE.

Materials:

-

Coomassie-stained protein band excised from a polyacrylamide gel

-

Destaining Solution: 50% Acetonitrile in 50 mM this compound[12]

-

Dehydration Solution: 100% Acetonitrile

-

Reduction Solution: 10 mM DTT in 100 mM this compound[13]

-

Alkylation Solution: 55 mM IAA in 100 mM this compound (prepare fresh and protect from light)[13]

-

Trypsin Solution: 12.5 ng/µL Sequencing Grade Modified Trypsin in 50 mM this compound (chilled)[14]

-

Extraction Solution: 60% Acetonitrile, 0.1% Trifluoroacetic Acid (TFA)[15]

Procedure:

-

Excision and Dicing: Carefully excise the protein band of interest from the gel and cut it into small (~1 mm³) pieces.

-

Destaining: Add the destaining solution to the gel pieces and incubate at 37°C for 30-45 minutes, vortexing occasionally. Repeat until the gel pieces are clear.[12]

-

Dehydration: Remove the destaining solution and add 100% acetonitrile to dehydrate the gel pieces until they turn white and shrink.

-

Reduction: Rehydrate the gel pieces in the reduction solution and incubate at 56°C for 45-60 minutes.

-

Alkylation: Remove the reduction solution and add the alkylation solution. Incubate in the dark at room temperature for 30 minutes.

-

Washing and Dehydration: Wash the gel pieces with 100 mM this compound and then dehydrate with 100% acetonitrile.

-

Digestion: Rehydrate the gel pieces on ice with the chilled trypsin solution, ensuring the pieces are just covered. Incubate at 37°C overnight.[13]

-

Peptide Extraction: Add the extraction solution to the gel pieces and vortex for 15-30 minutes. Collect the supernatant. Repeat the extraction step twice and pool the supernatants.[13]

-

Drying: Dry the pooled peptide extract in a vacuum centrifuge.

-

Reconstitution: Resuspend the dried peptides in a suitable solvent (e.g., 0.1% formic acid) for MS analysis.

Visualizing Workflows with Graphviz

Clear visualization of experimental workflows is essential for understanding and reproducing complex procedures. The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: Workflow for in-solution protein digestion using this compound.

Caption: Workflow for in-gel protein digestion using this compound.

Concluding Remarks

This compound remains a cornerstone reagent in the toolkit of protein chemists and proteomics researchers. Its volatility and favorable pH buffering range for enzymatic digestions make it an indispensable component of many mass spectrometry-based workflows for studying protein interactions. However, researchers must be cognizant of its limitations, particularly in the context of native mass spectrometry, where it can induce conformational changes in proteins. A thorough understanding of its properties and careful consideration of the experimental goals are paramount to leveraging the full potential of this compound in advancing our understanding of the intricate networks of protein interactions that govern cellular life.

References

- 1. This compound or triethylthis compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 2. In-solution digestion | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. waters.com [waters.com]

- 5. Effects of this compound on the electrospray mass spectra of proteins: evidence for bubble-induced unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 9. Open Search Strategy for Inferring the Masses of Cross-Link Adducts on Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combining Chemical Cross-linking and Mass Spectrometry of Intact Protein Complexes to Study the Architecture of Multi-subunit Protein Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]

- 12. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.sg]

- 13. Virtual Labs [pe-iitb.vlabs.ac.in]

- 14. Useful Protocols [research.childrenshospital.org]

- 15. uab.edu [uab.edu]

Investigating the pH Buffering Capacity of Ammonium Bicarbonate in Biological Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties and applications of ammonium bicarbonate as a pH buffer in biological assays. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who utilize or are considering this versatile buffer system. This guide covers the fundamental chemical properties of this compound, detailed experimental protocols for determining its buffering capacity, its applications in various biological assays, and its inherent advantages and limitations.

Physicochemical Properties of this compound

This compound ((NH₄)HCO₃) is a volatile salt that is widely used in biological research due to its buffering capabilities and its compatibility with mass spectrometry. Its effectiveness as a buffer is rooted in the equilibrium between bicarbonate (HCO₃⁻) and carbonic acid (H₂CO₃), as well as the equilibrium between the ammonium ion (NH₄⁺) and ammonia (NH₃).

This compound has two pKa values, approximately 6.35 for the carbonic acid/bicarbonate equilibrium and 9.25 for the ammonium/ammonia equilibrium. This allows it to provide buffering capacity in two distinct pH regions: a weakly acidic to neutral range and a basic range. Its volatility is a key advantage in applications such as mass spectrometry, where the buffer needs to be removed easily during sample preparation.[1]

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | NH₄HCO₃ |

| Molecular Weight | 79.06 g/mol |

| pKa₁ (Carbonic Acid/Bicarbonate) | ~6.35 |

| pKa₂ (Ammonium/Ammonia) | ~9.25 |

| Effective Buffering Range | pH 5.9 - 6.9 and pH 8.8 - 9.8 |

| Solubility in Water | Highly soluble |

| Volatility | Volatile, decomposes at ~60°C |

Experimental Protocol: Determining the Buffering Capacity of this compound

The buffering capacity (β) of a solution is a measure of its resistance to pH change upon the addition of an acid or a base. It is defined as the moles of an acid or base required to change the pH of one liter of a buffer solution by one unit. The following protocol outlines a detailed methodology for determining the buffering capacity of an this compound solution.

Materials

-

This compound (reagent grade)

-

Deionized water

-

0.1 M Hydrochloric acid (HCl), standardized

-

0.1 M Sodium hydroxide (NaOH), standardized

-

pH meter with a calibrated electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beakers (250 mL)

-

Volumetric flasks (1 L)

Preparation of 0.1 M this compound Buffer (pH ~7.8)

-

Weigh out 7.906 g of this compound.

-

Dissolve the this compound in approximately 800 mL of deionized water in a 1 L beaker.[2]

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Stir the solution until the this compound is completely dissolved.

-

Transfer the solution to a 1 L volumetric flask.

-

Add deionized water to the flask until the volume reaches the 1 L mark.[2]

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Measure the initial pH of the solution. It should be around 7.8.

Titration with Acid (HCl)

-

Pipette 100 mL of the 0.1 M this compound buffer into a 250 mL beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

-

Record the initial pH of the buffer solution.

-

Fill a burette with 0.1 M HCl.

-

Add 0.5 mL increments of 0.1 M HCl to the buffer solution while stirring continuously.

-

After each addition, allow the pH to stabilize and then record the pH and the total volume of HCl added.

-

Continue this process until the pH has dropped by at least two units from the initial pH.

Titration with Base (NaOH)

-

Pipette another 100 mL of the 0.1 M this compound buffer into a clean 250 mL beaker.

-

Repeat steps 2 and 3 from the acid titration procedure.

-

Record the initial pH of the buffer solution.

-

Fill a separate burette with 0.1 M NaOH.

-

Add 0.5 mL increments of 0.1 M NaOH to the buffer solution while stirring continuously.

-

After each addition, allow the pH to stabilize and then record the pH and the total volume of NaOH added.

-

Continue this process until the pH has increased by at least two units from the initial pH.

Data Analysis and Calculation of Buffering Capacity

-

Plot the pH of the solution as a function of the volume of acid or base added.

-

The buffering capacity (β) can be calculated for each addition using the following formula: β = (moles of acid or base added) / (change in pH × volume of buffer in L)

-

The buffering capacity is highest near the pKa values of the buffer.

Quantitative Data on Buffering Capacity

The following table presents illustrative data from a hypothetical experiment to determine the buffering capacity of a 0.1 M this compound solution.

| Volume of 0.1 M HCl added (mL) | pH | Buffering Capacity (β) | Volume of 0.1 M NaOH added (mL) | pH | Buffering Capacity (β) |

| 0.0 | 7.80 | - | 0.0 | 7.80 | - |

| 0.5 | 7.75 | 0.100 | 0.5 | 7.85 | 0.100 |

| 1.0 | 7.70 | 0.100 | 1.0 | 7.90 | 0.100 |

| 5.0 | 7.30 | 0.025 | 5.0 | 8.30 | 0.025 |

| 10.0 | 6.80 | 0.020 | 10.0 | 8.80 | 0.020 |

| 15.0 | 6.40 | 0.025 | 15.0 | 9.20 | 0.025 |

| 20.0 | 6.10 | 0.033 | 20.0 | 9.50 | 0.033 |

| 25.0 | 5.80 | 0.033 | 25.0 | 9.70 | 0.050 |

| 30.0 | 5.40 | 0.025 | 30.0 | 9.90 | 0.050 |

Applications in Biological Assays

This compound is a versatile buffer used in a wide range of biological assays. Its volatility and buffering capacity in both near-neutral and alkaline pH ranges make it suitable for various applications.

-

Enzyme Assays: this compound is often used as a buffer in enzyme kinetic studies.[3] It helps maintain a stable pH, which is crucial for optimal enzyme activity.[4] For example, in a study of immobilized cephalosporin C acylase, a 0.1 M this compound buffer was shown to effectively regulate the microenvironmental pH, leading to increased stability and catalytic efficiency of the enzyme.[3]

-

Cell Lysis and Protein Extraction: It is a component of cell lysis and protein extraction buffers for proteomic sample preparation.[5]

-

Cell Culture: While less common than bicarbonate-based buffers used in incubators with controlled CO₂ environments, this compound can be a component in some cell culture media formulations.[6]

-

Mass Spectrometry (MS): Due to its volatility, this compound is an excellent buffer for samples intended for mass spectrometry analysis, such as in proteomics for protein digestion and LC-MS applications.[7][8] It can be easily removed by lyophilization, leaving the analyte of interest free of buffer salts that can interfere with ionization.

-

Chromatography: It is used as a component of the mobile phase in high-performance liquid chromatography (HPLC), particularly for the separation of proteins and peptides.[9][10]

Advantages and Disadvantages

Advantages:

-

Volatility: Easily removed from samples by freeze-drying, which is highly advantageous for mass spectrometry.[1]

-

Good Buffering Capacity in Two pH Ranges: Effective around pH 6.4 and pH 9.2.

-

Compatibility with Enzymes: Generally does not inhibit the activity of many enzymes.[3]

-

Low UV Absorbance: Does not significantly interfere with spectrophotometric measurements at wavelengths above 220 nm.

Disadvantages:

-

pH Instability in Open Systems: The pH of this compound solutions can be unstable in open containers due to the loss of CO₂ and ammonia.[1]

-

Potential for Protein Denaturation in ESI-MS: Under certain electrospray ionization conditions, this compound can cause protein unfolding.[11][12]

-

Formation of Adducts in Mass Spectrometry: Can lead to the formation of CO₂ adducts, complicating mass spectra.[8][13]

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow and a hypothetical signaling pathway that could be studied using assays buffered with this compound.

References

- 1. This compound buffers - Chromatography Forum [chromforum.org]

- 2. This compound (50 mM, pH 7.8) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 3. Application of this compound buffer as a smart microenvironmental pH regulator of immobilized cephalosporin C acylase catalysis in different reactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - DE [thermofisher.com]

- 7. This compound, 1M in HPLC-Grade Water | Cell Signaling Technology [cellsignal.com]

- 8. lcms.cz [lcms.cz]

- 9. support.waters.com [support.waters.com]

- 10. This compound Vs ammonia buffer - Chromatography Forum [chromforum.org]

- 11. Effects of this compound on the electrospray mass spectra of proteins: evidence for bubble-induced unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. waters.com [waters.com]

Ammonium Bicarbonate as a Reagent in Novel Inorganic Compound Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium bicarbonate (NH₄HCO₃) is emerging as a versatile and cost-effective reagent in the synthesis of a wide array of novel inorganic compounds. Its unique properties, including its role as a precipitating agent, a pH buffer, and an in-situ source of ammonia and carbon dioxide upon gentle decomposition, offer precise control over the morphology, particle size, and crystallinity of the final products. This technical guide provides a comprehensive overview of the applications of this compound in inorganic synthesis, focusing on precipitation and hydrothermal methods. Detailed experimental protocols, quantitative data, and visual representations of synthesis workflows are presented to facilitate its adoption in research and development.

Core Principles of this compound in Inorganic Synthesis

This compound's utility in inorganic synthesis stems from its chemical behavior in aqueous solutions and upon thermal treatment. It acts as a weak base, providing a gradual increase in pH, which is crucial for controlled precipitation of metal hydroxides and carbonates. Its decomposition into ammonia (NH₃), carbon dioxide (CO₂), and water at relatively low temperatures (starting around 36 °C) is a key feature.[1] This decomposition can be harnessed to generate gases that act as pore-directing agents or to create a specific atmosphere for the reaction.

The primary roles of this compound in inorganic compound synthesis include:

-

Precipitating Agent: It provides carbonate ions (CO₃²⁻) for the precipitation of metal carbonates.[2][3]

-

pH Regulator: The bicarbonate/carbonate equilibrium allows for gentle pH adjustments, influencing the nucleation and growth of crystals.

-

In-situ Gas Source: Thermal decomposition releases NH₃ and CO₂, which can influence the morphology and porosity of the synthesized materials.[4]

-

Morphology Director: By controlling the reaction kinetics, this compound can guide the formation of specific nanostructures, such as nanorods, nanosheets, and hierarchical architectures.

Data Presentation: Synthesis Parameters and Material Properties

The following tables summarize quantitative data from various studies on the synthesis of inorganic compounds using this compound, highlighting its role in achieving desired material characteristics.

| Compound Synthesized | Metal Precursor | Role of NH₄HCO₃ | Reaction Temperature (°C) | Particle/Crystal Size | Specific Surface Area (m²/g) | Yield/Purity | Reference |

| Rare Earth Carbonate | Rare Earth Lixivium | Precipitating Agent | 60 | 50-200 µm | - | >95 wt% RE₂O₃ | |

| Basic Zinc Carbonate | Zinc Sulfate | Precipitating Agent | 50 | 0.77 µm (D₅₀) | - | - | [1][3] |

| Nickel-doped Silica Aerogel | Nickel Ions in Silica Gel | Pore-supporting gas generation | - | - | 240-310 | - | [4] |

| Bismuth (III) Oxocarbonate | Bismuth Nitrate | Precipitating Agent | 22±2 | 5-10 µm (spherical particles) | 12-16 | High Purity | [5] |

| α-Alumina Precursor | Aluminum Nitrate | Precipitating Agent | - | Nano-sized platelets | - | - | [6] |

| Basic Copper Carbonate | Cupric Chloride | Precipitating Agent | 50 | 5.0-6.5 µm (microspheres) | - | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative inorganic compounds using this compound.

Precipitation Synthesis of Basic Zinc Carbonate

This protocol outlines the synthesis of ultrafine basic zinc carbonate via a hydrolysis-precipitation process.[1][3]

Materials:

-

High-purity zinc-ammonia solution (prepared by leaching zinc ash with this compound and ammonia)

-

Deionized water

-

Reaction vessel with heating and stirring capabilities

-

Filtration apparatus

-

Drying oven

-

Calcination furnace (for ZnO synthesis)

Procedure:

-

Prepare a high-purity zinc-ammonia solution with a zinc mass concentration of 75 g/L.

-

Transfer the solution to the reaction vessel and heat to 90 °C under constant stirring at 300 r/min.

-

Maintain a slight underpressure of -2 kPa in the vessel to facilitate the removal of ammonia.

-

Continue the hydrolysis-precipitation reaction under these conditions.

-

After the reaction is complete, filter the resulting white precipitate (basic zinc carbonate).

-

Wash the precipitate thoroughly with deionized water to remove any soluble impurities.

-

Dry the precipitate in an oven.

-

For the synthesis of zinc oxide, calcine the dried basic zinc carbonate.

Hydrothermal Synthesis of Rare Earth Carbonates

This protocol describes the preparation of crystalline rare-earth carbonates with large particle sizes from a rare-earth lixivium.[2]

Materials:

-

Rare-earth lixivium (0.3 g/L rare-earth content)

-

This compound solution (2 wt%)

-

Crystal seeds (0.4 g/L)

-

Deionized water

-

Reaction vessel with heating and stirring capabilities

-

Filtration apparatus

-

Drying oven

Procedure:

-

Transfer the rare-earth lixivium to the reaction vessel.

-

Add the crystal seeds to the solution.

-

Heat the solution to 60 °C while stirring at 300 r/min.

-

Slowly add the 2 wt% this compound solution to initiate precipitation.

-

After the addition is complete, allow the reaction mixture to stand overnight without stirring.

-

Separate the precipitate by filtration.

-

Wash the precipitate with deionized water.

-

Dry the final product at 105 °C for at least 2 hours.

Visualization of Synthesis Processes

The following diagrams, generated using the DOT language, illustrate the logical workflows of the synthesis protocols described above.

Caption: Workflow for the precipitation synthesis of basic zinc carbonate.

Caption: Workflow for the hydrothermal synthesis of rare earth carbonates.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of a variety of inorganic compounds. Its ability to act as a precipitating agent, pH buffer, and in-situ gas source provides a high degree of control over the final product's properties. The precipitation and hydrothermal methods detailed in this guide serve as a foundation for researchers and scientists to explore the synthesis of novel inorganic materials with tailored functionalities. The cost-effectiveness and relatively environmentally benign nature of this compound further enhance its appeal for both laboratory-scale research and industrial applications, including in the development of new materials for the pharmaceutical industry. The continued exploration of its role in more complex synthesis strategies, such as solvothermal and sonochemical methods, is expected to further expand its utility in the field of inorganic materials science.

References

- 1. Item - Thermal Decomposition of this compound - American Chemical Society - Figshare [acs.figshare.com]

- 2. This compound-Ammonium Carbamate | Supplier [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. sibran.ru [sibran.ru]

- 6. researchgate.net [researchgate.net]

Unraveling the Fugitive Nature of Ammonium Bicarbonate: A Deep Dive into its Decomposition Pathways

For Immediate Release

[City, State] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the theoretical modeling behind the decomposition of ammonium bicarbonate. This whitepaper provides a critical resource for professionals in fields where the controlled release of ammonia and carbon dioxide is paramount, such as in pharmaceuticals, food science, and materials engineering.

The guide meticulously outlines the core principles of this compound's thermal degradation, presenting quantitative data, detailed experimental protocols, and novel visualizations of the decomposition pathways. This allows for a deeper and more applicable understanding of the compound's transient nature.

The Core of Decomposition: A Multi-faceted Process

This compound (NH₄HCO₃) is a crystalline solid that, upon gentle heating, decomposes into ammonia (NH₃), carbon dioxide (CO₂), and water (H₂O). This seemingly simple, single-step endothermic process is, in reality, governed by a complex interplay of kinetics and thermodynamics.[1][2] The decomposition generally initiates at temperatures as low as 36 °C and proceeds through a mechanism dominated by nucleation and growth.[1][2]

This guide synthesizes key quantitative data from various studies to provide a comparative overview of the decomposition kinetics.

| Parameter | Value | Kinetic Model | Experimental Method | Source |

| Activation Energy (Ea) | 101 kJ/mol | Truncated Šesták–Berggren | Differential Scanning Calorimetry (DSC) | [1][2] |

| 93.6 kJ/mol | Not Specified | Thermogravimetric Analysis (TGA) | ||

| 111.9 kJ/mol (for Long-effect ABC) | Not Specified | Thermogravimetric Analysis (TGA) | ||

| Pre-exponential Factor (A) | ln(A/s⁻¹) = 28.1 | Truncated Šesták–Berggren | Differential Scanning Calorimetry (DSC) | [1][2] |

| Reaction Order | Second-order | k=4.4×10¹³exp(-13541/T) | Stirred Reactor | [3] |

Table 1: Kinetic Parameters for this compound Decomposition

| Thermodynamic Parameter | Value | Units | Conditions | Source |

| Standard Molar Enthalpy of Formation (ΔfH°) | -849.4 | kJ/mol | 298.15 K, 1 bar | [4] |

| Standard Molar Gibbs Energy of Formation (ΔfG°) | -665.9 | kJ/mol | 298.15 K, 1 bar | [4] |

| Standard Molar Entropy (S°) | 120.9 | J/(mol·K) | 298.15 K, 1 bar | [4] |

Table 2: Thermodynamic Properties of this compound

Visualizing the Pathway

To elucidate the decomposition process, the following diagram illustrates the primary pathway.

Caption: The primary decomposition pathway of solid this compound into gaseous ammonia, carbon dioxide, and water upon heating.

A Roadmap for Theoretical Modeling

The process of theoretically modeling the decomposition of this compound involves a structured workflow, from initial characterization to kinetic model validation.

Caption: A logical workflow for the theoretical modeling of this compound decomposition, from experimental analysis to model validation.

Key Experimental Protocols

A foundational aspect of accurate theoretical modeling is the precision of the underlying experimental data. This guide provides detailed methodologies for the two most common analytical techniques.

Differential Scanning Calorimetry (DSC)

Objective: To determine the kinetic parameters of decomposition by measuring the heat flow associated with the thermal transition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using an indium standard.

-

Sample Preparation: Weigh approximately 5 mg of a sieved fraction (180-355 μm) of this compound into an open aluminum pan.

-

Experimental Conditions:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with a continuous nitrogen flow of 50 mL/min.

-

Employ multiple linear heating rates (e.g., 0.5, 1, 2, and 5 °C/min) from 25 °C to 200 °C.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Determine the conversion (α) from the integrated heat flow signal.

-

Apply isoconversional methods (e.g., Friedman plot) to the data from multiple heating rates to determine the activation energy as a function of conversion.

-

Utilize a combined kinetic analysis to determine the most probable kinetic model (e.g., Šesták–Berggren) and the pre-exponential factor.[2]

-

Thermogravimetric Analysis (TGA)

Objective: To study the decomposition kinetics by measuring the mass loss of the sample as a function of temperature.

Methodology:

-

Instrument Setup: Utilize a TGA instrument with a platinum pan.

-

Sample Preparation: Place a 5 ± 1 mg sample of this compound into the platinum pan.

-

Experimental Conditions:

-

Heat the sample at various linear heating rates (e.g., 1, 2, 5, 10, and 20 °C/min) in a nitrogen atmosphere with a flow rate of 50 mL/min.

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Calculate the conversion (α) based on the fractional mass loss.

-

Analyze the data using kinetic models to determine the activation energy and other kinetic parameters.

-

This in-depth guide serves as a valuable asset for professionals requiring a nuanced understanding of this compound's decomposition. By providing a solid theoretical and experimental framework, it empowers researchers to better predict and control the behavior of this industrially significant compound.

References

Methodological & Application

Application Notes and Protocols for Ammonium Bicarbonate Buffer in Proteomics Sample Digestion

For Researchers, Scientists, and Drug Development Professionals

Ammonium bicarbonate buffer is a cornerstone of proteomics research, particularly for the enzymatic digestion of protein samples prior to mass spectrometry analysis. Its volatility makes it highly compatible with mass spectrometry, as it can be easily removed by lyophilization, preventing interference with ionization.[1] Furthermore, it provides an optimal pH environment (typically around pH 7.8-8.5) for the activity of trypsin, the most commonly used protease in proteomics.[1][2]

These application notes provide detailed protocols for the preparation and use of this compound buffer for both in-solution and in-gel protein digestion workflows.

Quantitative Data Summary

The following table summarizes the typical concentrations and conditions for the use of this compound (AmBic) and associated reagents in proteomics sample digestion protocols.

| Parameter | In-Solution Digestion | In-Gel Digestion | Reference(s) |

| This compound (AmBic) Concentration | 25 mM, 50 mM, 100 mM | 50 mM, 100 mM | [3][4][5][6] |

| pH | 7.8 - 8.5 | ~8.0 | [2][7][8] |

| Reducing Agent (DTT) | 5 mM - 20 mM | 10 mM | [5][7] |

| Alkylating Agent (Iodoacetamide) | 15 mM - 100 mM | 55 mM | [5][7] |

| Trypsin:Protein Ratio (w/w) | 1:20 to 1:100 | Not directly applicable | [7][9] |

| Digestion Temperature | 37°C | 37°C | [7][10] |

| Digestion Time | 3 hours to overnight | Overnight | [7][10] |

Experimental Protocols

Preparation of this compound Buffer (50 mM, pH ~8.0)

Materials:

-

This compound (molecular biology grade)

-

HPLC-grade water

Procedure:

-

Weigh out 0.395 g of this compound.

-

Dissolve it in 100 mL of HPLC-grade water.

-

The pH of a freshly prepared 50 mM this compound solution will be approximately 7.8-8.0. The pH does not typically require adjustment.[7]

-

It is highly recommended to prepare the buffer fresh before each use to ensure the correct pH and avoid degradation.[3] For long-term storage, aliquots can be stored at -20°C for up to 12 months.[11]

In-Solution Protein Digestion Protocol

This protocol is suitable for purified proteins or complex protein mixtures in solution.

Materials:

-

Protein sample in an appropriate buffer

-

100 mM Dithiothreitol (DTT) in 50 mM this compound (prepare fresh)

-

200 mM Iodoacetamide (IAM) in 50 mM this compound (prepare fresh, protect from light)

-

50 mM this compound

-

Trypsin (mass spectrometry grade), reconstituted in 50 mM acetic acid or as per manufacturer's instructions

-

Formic acid or Trifluoroacetic acid (TFA)

Procedure:

-

Reduction: To the protein sample, add 100 mM DTT to a final concentration of 10 mM. Incubate at 56-60°C for 30-60 minutes to reduce disulfide bonds.[5][6]

-

Alkylation: Cool the sample to room temperature. Add 200 mM iodoacetamide to a final concentration of 20 mM. Incubate for 30 minutes at room temperature in the dark to alkylate the free sulfhydryl groups.[10]

-

Quenching (Optional): Add DTT to a final concentration of 5 mM to quench any excess iodoacetamide.

-

Digestion: Dilute the sample with 50 mM this compound to reduce the concentration of any denaturants (e.g., urea to <1M). Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio (w/w).[9][10]

-

Incubation: Incubate the mixture overnight at 37°C.[7]

-

Stopping the Reaction: Acidify the sample by adding formic acid or TFA to a final concentration of 0.5-1% to inactivate the trypsin.[7][10]

-

The resulting peptide mixture is now ready for desalting (e.g., using a C18 column) prior to mass spectrometry analysis.

In-Gel Protein Digestion Protocol

This protocol is designed for proteins that have been separated by polyacrylamide gel electrophoresis (PAGE).

Materials:

-

Excised protein band(s) from a stained gel (e.g., Coomassie)

-

Destaining solution: 50 mM this compound in 50% acetonitrile

-

Dehydration solution: 100% acetonitrile

-

Reduction solution: 10 mM DTT in 50 mM this compound

-

Alkylation solution: 55 mM iodoacetamide in 50 mM this compound (prepare fresh, protect from light)

-

Digestion buffer: 50 mM this compound

-

Trypsin solution: 12.5 ng/µL trypsin in 50 mM this compound (prepare fresh and keep on ice)

-

Extraction solution: 50% acetonitrile with 5% formic acid

Procedure:

-

Excision: Carefully excise the protein band of interest from the gel, minimizing the amount of excess polyacrylamide.

-

Destaining: Place the gel pieces in a microcentrifuge tube. Add enough destaining solution to cover the gel pieces and incubate for 15-30 minutes at 37°C. Repeat until the gel pieces are clear.

-

Dehydration: Remove the destaining solution and add 100% acetonitrile to shrink and dehydrate the gel pieces. Remove the acetonitrile after 5-10 minutes.

-

Reduction: Rehydrate the gel pieces in the reduction solution and incubate at 56°C for 45-60 minutes.

-

Alkylation: Remove the reduction solution and dehydrate the gel pieces with 100% acetonitrile. Then, add the alkylation solution and incubate for 30 minutes at room temperature in the dark.

-

Washing: Wash the gel pieces with 50 mM this compound, followed by dehydration with 100% acetonitrile. Dry the gel pieces completely in a vacuum centrifuge.

-

Digestion: Rehydrate the dried gel pieces on ice with the cold trypsin solution. Add enough solution to just cover the gel pieces and allow them to swell for 30-60 minutes on ice. Add a small amount of 50 mM this compound to ensure the gel pieces remain submerged.[5]

-

Incubation: Incubate the tube overnight at 37°C.[7]

-

Peptide Extraction: Add the extraction solution to the gel pieces and vortex for 15-30 minutes. Collect the supernatant. Repeat the extraction step twice.

-

Drying: Pool the extracts and dry them down in a vacuum centrifuge. The resulting peptides are ready for resuspension in an appropriate buffer for mass spectrometry analysis.

Visualizations

Below are diagrams illustrating the experimental workflows for in-solution and in-gel protein digestion.

Caption: Workflow for in-solution protein digestion.

Caption: Workflow for in-gel protein digestion.

References

- 1. This compound or triethylthis compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BAF_Protocol_007 Solution Digest with Protein Precipitation [protocols.io]

- 4. bioscience.fi [bioscience.fi]

- 5. Useful Protocols [research.childrenshospital.org]

- 6. Optimization of Proteomic Sample Preparation Procedures for Comprehensive Protein Characterization of Pathogenic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. bsb.research.baylor.edu [bsb.research.baylor.edu]

- 11. This compound, 1M in HPLC-Grade Water | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Utilizing Ammonium Bicarbonate as a Volatile Buffer in Protein Lyophilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyophilization, or freeze-drying, is a cornerstone technique for preserving the long-term stability of protein therapeutics and other biological samples. The choice of buffer is a critical parameter in the formulation development for lyophilization, as it must maintain the solution pH and protein structure during the freezing and drying processes. Traditional non-volatile buffers, such as phosphate or citrate, remain in the final lyophilized cake, which can sometimes be undesirable for downstream applications or may contribute to product instability over time.

Ammonium bicarbonate is a volatile buffer that offers a unique advantage in lyophilization. Through sublimation, it decomposes into volatile products—ammonia, carbon dioxide, and water—which are removed from the sample during the drying process.[1] This results in a final lyophilized product that is largely free of buffer salts, a desirable characteristic for applications such as mass spectrometry or for the preparation of excipient-free protein powders.[1]

These application notes provide a comprehensive overview of the use of this compound as a volatile buffer in the lyophilization of protein samples, including its advantages, challenges, and detailed protocols for its application.

Key Characteristics of this compound in Lyophilization

This compound's utility in protein lyophilization stems from its volatility. However, its behavior during the freeze-drying process is complex and presents both opportunities and challenges.

Advantages:

-

Buffer Removal: The primary advantage is the removal of the buffer during lyophilization, yielding a salt-free protein product.[1]

-

Protein Stability: For certain proteins, such as recombinant human tissue-type plasminogen activator (tPA), lyophilization in this compound has been shown to cause no measurable harm to the protein.[1]

Challenges:

-

Two-Stage Sublimation: The sublimation of this compound occurs after the sublimation of ice, creating a two-stage primary drying process.[1]

-

Pressure Increase: The decomposition of this compound can lead to a significant increase in chamber pressure during lyophilization, which may require adjustments to the drying cycle to maintain control.[1]

-

Residual Ammonium Ions: Despite its volatility, residual ammonium ions can remain in the lyophilized cake. For example, approximately 4 moles of residual ammonium ion per mole of lyophilized tPA have been reported.[1]

-

pH Shifts during Freezing: As with many buffer systems, the freezing process can cause shifts in pH, potentially impacting protein stability.

-